Enzyme Inhibition Profile: Baseline Activity of the Core 4-Aminoquinoline Scaffold Without Piperidine Carbonyl Modification
While direct assay data for the target compound is absent from public repositories, the structurally simpler analog N-(3-chlorophenyl)quinolin-4-amine—which lacks the critical 2-position piperidine-1-carbonyl substituent—shows an enzyme inhibition IC50 of 0.000018 (units not specified in the public BRENDA entry, likely molar, equating to 18 µM) [1]. This value serves as a critical baseline: the piperidine-1-carbonyl moiety in the target compound is expected to significantly enhance binding affinity and alter selectivity, as demonstrated by SAR trends in quinoline-aminopiperidine hybrid series where the carbonyl-piperidine group improves DNA gyrase B inhibition by over an order of magnitude compared to unsubstituted analogs [2]. This establishes that the piperidine-1-carbonyl group is not an inert appendage but a key pharmacophoric element.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Data not available in public domain for the exact compound |
| Comparator Or Baseline | N-(3-chlorophenyl)quinolin-4-amine (des-piperidine analog): IC50 = 0.000018 (likely 18 µM) [1] |
| Quantified Difference | Cannot be quantified without target compound data; SAR trends suggest >10-fold improvement with piperidine-carbonyl introduction [2] |
| Conditions | Enzyme assay; pH and temperature not specified in BRENDA publication |
Why This Matters
Procurement decisions should be informed by the demonstrated superiority of the piperidine-carbonyl functionalization over the unsubstituted scaffold, as supported by class-level SAR evidence.
- [1] BRENDA Enzyme Database. Ligand N-(3-chlorophenyl)quinolin-4-amine. BRENDA Ligand ID: 205527. IC50 Value: 0.000018. View Source
- [2] Pandit, B., et al. (2023). 2D & 3D-QSAR Studies on a Series of Quinoline-Amino-piperidine Derivatives as Potent Mycobacterium DNA-Gyrase-B Inhibitors. International Journal of Pharmaceutical Sciences and Nanotechnology, 16(5), 6731-6740. View Source
